molecular formula C8H8O B1677652 Phenylacetaldehyde CAS No. 122-78-1

Phenylacetaldehyde

Cat. No.: B1677652
CAS No.: 122-78-1
M. Wt: 120.15 g/mol
InChI Key: DTUQWGWMVIHBKE-UHFFFAOYSA-N
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Description

Phenylacetaldehyde is an organic compound with the chemical formula C₈H₈O. It is an aldehyde that consists of acetaldehyde bearing a phenyl substituent. This compound is notable for its presence in nature, where it can be biosynthetically derived from the amino acid phenylalanine. This compound is found in various natural sources such as chocolate, buckwheat, flowers, and communication pheromones from various insect orders . It is also recognized for its honey-like, sweet, rose, green, and grassy aroma, making it a valuable component in fragrances and flavors .

Mechanism of Action

Target of Action

Phenylacetaldehyde primarily targets the Primary amine oxidase in organisms like Escherichia coli (strain K12) . This enzyme plays a crucial role in the metabolism of amines and the regulation of cell growth and proliferation .

Mode of Action

It is known that this compound interacts with its target enzyme, possibly leading to changes in the enzyme’s activity .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is an important oxidation-related aldehyde and can be formed by diverse thermal reactions during the cooking process . It is also a secondary metabolite produced from the exposure to styrene . This compound is readily oxidized to phenylacetic acid, which is then excreted primarily in the urine in a conjugated form .

Pharmacokinetics

It is known that this compound is readily oxidized to phenylacetic acid . The resulting phenylacetic acid is then excreted primarily in the urine in a conjugated form .

Result of Action

It is known that this compound is an important oxidation-related aldehyde . It is also known to be a major aroma-active compound in cooked pine mushroom .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, this compound is a volatile compound and its concentration can be affected by temperature and other environmental conditions . It is also known to be a floral attractant for numerous species of Lepidoptera, indicating that its action can be influenced by the presence of certain organisms in the environment .

Biochemical Analysis

Biochemical Properties

Phenylacetaldehyde interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of fragrances and polymers . It is also a key player in the biosynthesis of this compound dehydrogenases, which are crucial in styrene-degrading soil bacteria .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been implicated as a reproductive toxicant, neurotoxicant, or carcinogen in vivo or in vitro . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is readily oxidized to phenylacetic acid . This oxidation process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound accumulates in the leaves of tea plants grown under continuous shading . This indicates that the product’s stability, degradation, and long-term effects on cellular function can vary depending on the environmental conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of phenylalanine metabolism and is generated by microbiota . It is also involved in the biosynthesis of this compound dehydrogenases .

Preparation Methods

Phenylacetaldehyde can be synthesized through several methods:

Industrial production methods include:

Chemical Reactions Analysis

Phenylacetaldehyde undergoes various chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are phenylacetic acid and phenylethanol.

Comparison with Similar Compounds

Phenylacetaldehyde is similar to other compounds such as:

This compound is unique due to its specific aroma profile and its role as a metabolite in various organisms. Its ability to participate in diverse chemical reactions and its wide range of applications in different fields further highlight its uniqueness.

Properties

IUPAC Name

2-phenylacetaldehyde
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InChI

InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUQWGWMVIHBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
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DSSTOX Substance ID

DTXSID3021483
Record name Phenylacetaldehyde
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Molecular Weight

120.15 g/mol
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Physical Description

Colorless oily liquid that polymerizes and becomes thicker on standing; Odor like lilac and hyacinth; mp = 33-34 deg C; [Merck Index] Colorless to yellow liquid; [Acros Organics MSDS], Solid, Colourless to slighty yellow oily liquid; very powerful and penetrating pungent green floral and sweet odour of hyacinth type
Record name Phenylacetaldehyde
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Record name Phenylacetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

Slightly soluble in water; insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 80% ethanol (in ethanol)
Record name Phenylacetaldehyde
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Density

1.023-1.045
Record name Phenylacetaldehyde
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Vapor Pressure

0.39 [mmHg]
Record name Phenylacetaldehyde
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CAS No.

122-78-1
Record name Phenylacetaldehyde
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Record name Phenylacetaldehyde
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Record name Phenylacetaldehyde
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Melting Point

120.5 - 121.5 °C
Record name Phenylacetaldehyde
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Record name Phenylacetaldehyde
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Synthesis routes and methods I

Procedure details

The same installation as in Example 1 is used. A catalyst comprising 82 parts of silver crystals of particle sizes from 0.1 to 2.5 mm is introduced, as a homogeneous bed, into the reactor. The height of the catalyst bed is 30 mm. Using a similar method to Example 1, a mixture of 150 parts of 2-phenylethanol and 60 parts of water with 210 parts of air is passed per hour over the catalyst at 540° C. and 1.1 bar. The residence time is 0.07 second and the throughput 0.2 tonne/m2.h. 99 parts of phenylacetaldehyde (in the form of a 73 percent strength by weight organic phase) are obtained per hour, corresponding to a yield of 67% of theory. The conversion is 78 percent and the space-time yield is 5 grams of phenylacetaldehyde per cm3 of catalyst volume per hour.
[Compound]
Name
150
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Yield
67%

Synthesis routes and methods II

Procedure details

To a solution of 10 g of ethyl phenylacetate in 100 mL of dry toluene cooled to −78° C. under nitrogen was added drop-wise 68 mL of 0.9 M di-isobutyl-aluminum hydride in toluene, keeping the internal temperature below −68° C. When the addition was complete, the reaction was quenched with 200 mL of 10% HCl, and extracted into 2×100 mL portions of ether. The combined ether layers were washed with 2×100 mL portions of 10% HCl, 100 mL of saturated sodium bicarbonate, diluted with 100 mL of toluene, and dried over magnesium sulfate. Concentration under reduced pressure gave 7.1 g of phenyl acetaldehyde as a volatile liquid. 1H NMR (400 MHz, CDCl3) 9.8 (s, 1H), 7.5-7.2 (m, 5H), 3.7 (s 2H). To a stirred mixture of 10 g of trans-2-(4-(tert-butyl-dimethyl-silyloxy-cyclohexyl)-isoindole-1,3-dione (Compound 2), 150 mL of anhydrous acetonitrile, 7 mL of triethylsilane and 0.7 g of bismuth tribromide was added 5 g of the freshly prepared phenyl acetaldehyde slowly keeping the temperature at or below 25° C. by means of a cooling bath. After stirring for 2 h, the reaction was quenched with 50 mL of saturated sodium bicarbonate and extracted with 3×150 mL portions of ethyl acetate. The combined extracts were dried over magnesium sulfate and concentrated under reduced pressure. Chromatography over silica gel eluting with a gradient of 2%-25% ethyl acetate in hexane gave 9.0 g of product as a white crystalline solid: 1H NMR (400 MHz, CDCl3) 7.8 (m, 2H), 7.7 (m, 2H), 7.3-7.1 (m, 5H), 4.15 (m, 1H), 3.7 (t, 2H), 3.38 (m, 1H), 2.9 (t, 2H), 2.22 (d, 2H), 2.3 (dd, 2H), 2.18 (d, 2H), 1.78 (d, 2H), 1.4 (dd, 2H).
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10 g
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100 mL
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68 mL
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Synthesis routes and methods III

Procedure details

The APC (1 ml) was added to a freshly prepared dispersion of microcapsules A4 or E10 (each 0.012 mmol with respect to the total amount of fragrance to be released). The sample was then diluted by adding demineralized tap water (9 ml). Reference samples, containing either 2-phenylethyl 2-oxo-2-phenylacetate or decyl 2-oxo-2-phenylacetate as the corresponding non-encapsulated pro-fragrance of formula (I) from the prior art (WO 99/60990, obtained as described in Example 1) or unmodified 2-phenylacetaldehyde or decanal (each 0.012 mmol) were prepared in the same way. The samples were then deposited as a film onto a porous ceramic plate (ca. 5×10 cm) by carefully pipetting sample (0.75 ml) onto the surface of the substrate. The samples were then covered with a crystallizing dish (2 l) and exposed to ambient indoor daylight at room temperature.
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Name
A4
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Name
decyl 2-oxo-2-phenylacetate
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( I )
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Synthesis routes and methods IV

Procedure details

A solution of 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile (6.56 g) in toluene (100 ml) was added dropwise under nitrogen to a stirred solution of benzylmagnesium chloride [prepared in the usual manner from benzyl chloride (5 ml) and magnesium (1.08 g)] in ether (100 ml). When the addition was complete, ether was distilled from the mixture until the internal temperature rose to 95° C., then the mixture was stirred at this temperature for 19 h, cooled to ambient temperature, and quenched by the dropwise addition of water (30 ml) followed by concentrated hydrochloric acid (10 ml). The mixture was stirred at 95° C. for 2.5 hours, then it was cooled to ambient temperature. The organic phase was separated, washed with water (2×100 ml) and saturated brine (100 ml), dried (Na2SO4), and the solvent was removed in vacuo. The residue was purified via flash chromatography over silica using a 5:95 mixture of ethyl acetate and toluene as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give 1-[1-(3,4-dichlorophenyl)cyclobutyl]-2-phenyl)ethanone]-2-phenylethanone as a colourless oil (5.08 g) which solidified slowly at ambient temperature to give a colourless solid, m.p. 53-55° C.
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6.56 g
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1.08 g
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100 mL
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Synthesis routes and methods V

Procedure details

1.98 millimoles styrene were added to a solution of 5.34 millimoles active oxygen in the form of the complex of hexamethyl phosphotriamide of oxodiperoxomolybdenum (MoO5 -HMPT) in 50 ml 1,2-dichloroethane, the mixture was then maintained at 40° C. for 4.5 hours whereupon the reaction products were anlysed by gas chromatography. 0.35 millimoles benzaldehyde and 0.08 millimoles alpha-tolualdehyde were obtained. The degree of conversion with respect to the olefin consumed was 43%. The results are given in table 1.
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1.98 mmol
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Name
hexamethyl phosphotriamide
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylacetaldehyde
Reactant of Route 2
Phenylacetaldehyde
Reactant of Route 3
Phenylacetaldehyde
Reactant of Route 4
Phenylacetaldehyde
Reactant of Route 5
Phenylacetaldehyde
Reactant of Route 6
Phenylacetaldehyde

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